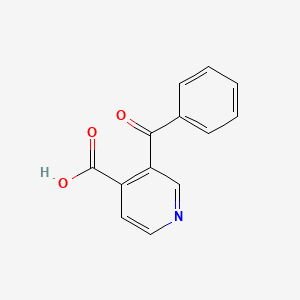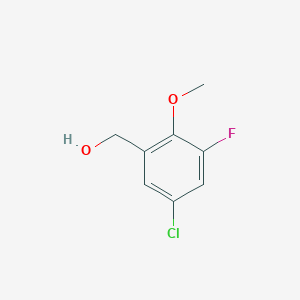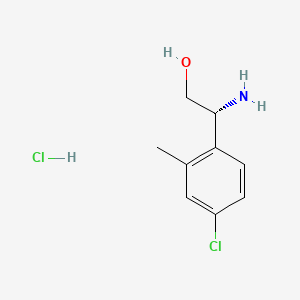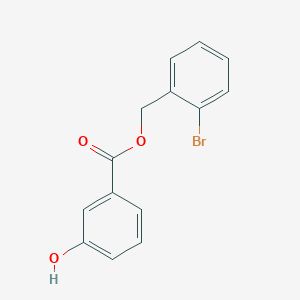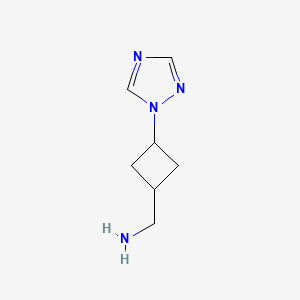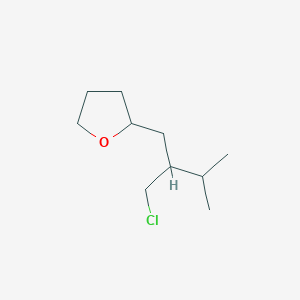
3-(1H-indol-3-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)prop-2-enal is an organic compound with the molecular formula C11H9NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an indole ring attached to a propenal group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-3-yl)prop-2-enal can be achieved through several methods. One common approach involves the condensation of indole-3-carboxaldehyde with acetaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction could produce 3-(1H-indol-3-yl)propan-1-ol .
Scientific Research Applications
3-(1H-indol-3-yl)prop-2-enal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)prop-2-enal involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
3-(5-methoxy-1H-indol-3-yl)prop-2-enal: This compound features a methoxy group on the indole ring, which can alter its biological activity and chemical reactivity.
Indole-3-carboxaldehyde: A simpler derivative with an aldehyde group directly attached to the indole ring, used in similar research applications.
Indole-3-acetic acid: A well-known plant hormone with a carboxylic acid group, widely studied for its role in plant growth and development.
Uniqueness: 3-(1H-indol-3-yl)prop-2-enal is unique due to its combination of an indole ring and a propenal group, providing a versatile scaffold for chemical modifications and biological interactions. This dual functionality allows for a broader range of applications compared to simpler indole derivatives .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(E)-3-(1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H/b4-3+ |
InChI Key |
XRNSYINJYVOSGG-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


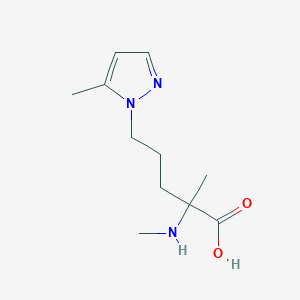
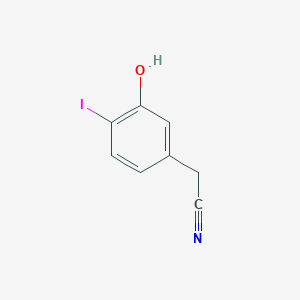
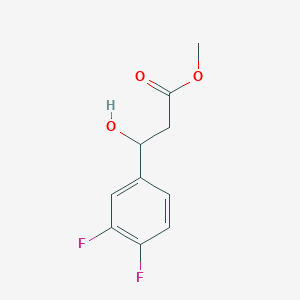
![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
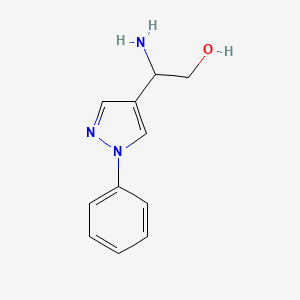
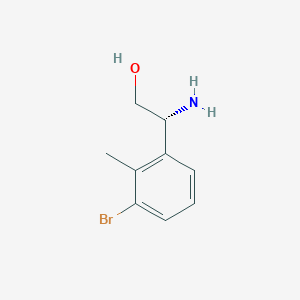
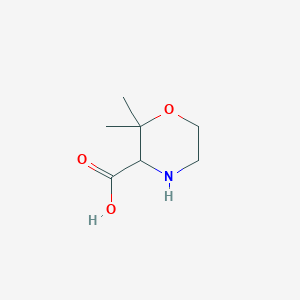
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
